Product packaging for 2-Amino-3,5-dimethylbenzyl Alcohol(Cat. No.:)

2-Amino-3,5-dimethylbenzyl Alcohol

Cat. No.: B1633853
M. Wt: 151.21 g/mol
InChI Key: CRPRKAVPVAZRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance in Modern Organic Synthesis

In the realm of modern organic synthesis, substituted benzyl (B1604629) alcohols are valuable intermediates. researchgate.netorganic-chemistry.org They can undergo a variety of transformations, including oxidation to form aldehydes or carboxylic acids, and etherification reactions. researchgate.net The presence of both an amino and a hydroxyl group on 2-Amino-3,5-dimethylbenzyl Alcohol offers multiple reaction sites. Theoretically, this could allow for the construction of complex molecular architectures, such as heterocyclic compounds or polymers. The methyl groups on the benzene (B151609) ring can also influence the reactivity and solubility of the compound and its derivatives.

For instance, the oligomerization of a related compound, 3,5-dimethylbenzyl alcohol, has been studied, leading to the formation of anthracene (B1667546) derivatives. nih.govresearchgate.net This suggests that under certain conditions, this compound might also participate in similar polymerization or cyclization reactions, although the electronic effects of the amino group would significantly impact the reaction pathways.

Interdisciplinary Relevance in Contemporary Chemical Sciences

The potential interdisciplinary relevance of this compound is rooted in the diverse applications of amino alcohols and substituted aromatic compounds. Amino alcohols are a crucial structural motif in many biologically active molecules and pharmaceuticals. diva-portal.orgsigmaaldrich.com The specific substitution pattern of this compound could, in theory, be explored for applications in medicinal chemistry, where fine-tuning of molecular structure is key to biological activity.

Furthermore, substituted benzyl alcohols and their derivatives find use in materials science. For example, they can be precursors to polymers with specific thermal or optical properties. The structure of this compound could potentially be incorporated into novel polymers or functional materials. However, without experimental data, its actual utility in these fields remains speculative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B1633853 2-Amino-3,5-dimethylbenzyl Alcohol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(2-amino-3,5-dimethylphenyl)methanol

InChI

InChI=1S/C9H13NO/c1-6-3-7(2)9(10)8(4-6)5-11/h3-4,11H,5,10H2,1-2H3

InChI Key

CRPRKAVPVAZRMT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)CO)N)C

Canonical SMILES

CC1=CC(=C(C(=C1)CO)N)C

Origin of Product

United States

Complex Chemical Reactivity and Transformative Pathways of 2 Amino 3,5 Dimethylbenzyl Alcohol

Intrinsic Reactivity of the Primary Amino Functional Group

The primary amino group attached to the aromatic ring is a key center of reactivity, primarily due to the nucleophilic nature of the nitrogen atom.

Nucleophilic Additions and Condensation Reactions with Carbonyl Compounds

The lone pair of electrons on the nitrogen atom of the primary amino group in 2-Amino-3,5-dimethylbenzyl alcohol allows it to act as a potent nucleophile. This characteristic facilitates its participation in nucleophilic addition reactions with a variety of carbonyl compounds, including aldehydes and ketones. The initial step of this reaction involves the attack of the amino group on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine.

Formation of Imines and Schiff Bases from the Amino Alcohol Moiety

A significant outcome of the condensation reaction between this compound and carbonyl compounds is the formation of imines, which are also commonly referred to as Schiff bases. These compounds are characterized by a carbon-nitrogen double bond (C=N).

The formation of the imine proceeds through the aforementioned carbinolamine intermediate. The elimination of water from this intermediate results in the establishment of the imine functionality. The stability of the resulting imine is influenced by the nature of the substituents on both the original amino alcohol and the carbonyl compound. The general reaction scheme is as follows:

Step 1: Nucleophilic Attack: The amino group of this compound attacks the carbonyl carbon of an aldehyde or ketone.

Step 2: Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a zwitterionic intermediate which then rearranges to the carbinolamine.

Step 3: Dehydration: The hydroxyl group of the carbinolamine is protonated, and a molecule of water is eliminated, leading to the formation of the iminium ion.

Step 4: Deprotonation: A base removes a proton from the nitrogen atom, resulting in the final imine product.

Diazotization and Subsequent Aryl Coupling Reactions

The primary aromatic amino group of this compound can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). This reaction converts the amino group into a highly reactive diazonium salt.

The resulting aryl diazonium salt is a valuable synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), which allows for a wide range of substitution reactions. Furthermore, these diazonium salts can act as electrophiles in coupling reactions with electron-rich aromatic compounds, a process known as azo coupling. This reaction is a cornerstone for the synthesis of a broad class of compounds known as azo dyes. The general pathway involves the electrophilic attack of the diazonium ion on an activated aromatic ring, such as a phenol (B47542) or an aniline (B41778) derivative.

Versatile Transformations at the Benzylic Alcohol Position

The benzylic alcohol functional group provides another site for a variety of chemical modifications, further expanding the synthetic utility of this compound.

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of the benzylic alcohol can readily undergo esterification when reacted with carboxylic acids, acid chlorides, or acid anhydrides. This reaction, often catalyzed by an acid or a base, results in the formation of the corresponding ester. The process involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acylating agent.

Similarly, the hydroxyl group can be converted into an ether through etherification reactions. A common method for this transformation is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide ion. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide to form the ether.

Reaction TypeReagentFunctional Group Formed
EsterificationCarboxylic Acid/Acid HalideEster
EtherificationAlkyl Halide (with base)Ether

Oxidation to Corresponding Aldehydes and Benzoic Acids

The benzylic alcohol functional group is susceptible to oxidation. The product of the oxidation depends on the choice of the oxidizing agent and the reaction conditions. The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂), can selectively oxidize the primary alcohol to the corresponding 2-amino-3,5-dimethylbenzaldehyde.

Conversely, the application of strong oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions, will lead to the more extensive oxidation of the benzylic alcohol. This vigorous oxidation proceeds past the aldehyde stage to form the corresponding 2-amino-3,5-dimethylbenzoic acid.

Oxidation ProductReagent Example
AldehydePyridinium Chlorochromate (PCC)
Carboxylic AcidPotassium Permanganate (KMnO₄)

Alkylation and Arylation Reactions of the Benzylic Carbon

The benzylic carbon in this compound is a key site for synthetic modification. While the hydroxyl group itself is a poor leaving group, its conversion to a more reactive intermediate can facilitate alkylation and arylation reactions. For instance, alcohols can be converted into better leaving groups, such as trichloroacetimidates, which are then susceptible to displacement by nucleophiles. sigmaaldrich.com

A more direct pathway for C-C bond formation at the benzylic position involves radical-mediated reactions. Research has demonstrated a novel radical condensation reaction where benzylic alcohols couple with acetamides to generate 3-arylpropanamides, with water as the only byproduct. nih.gov This transformation is typically promoted by potassium tert-butoxide, which is believed to function as both a base and a radical initiator. nih.gov The reaction proceeds through the formation of a radical anion of the benzylic alcohol. nih.gov Studies on substituted benzyl (B1604629) alcohols indicate that electron-donating groups, such as the amino and methyl groups present in this compound, are well-tolerated and can lead to high product yields. nih.gov This suggests that this compound would be a suitable substrate for this type of benzylic alkylation.

Table 1: Representative Benzylic Alkylation via Radical Condensation

Reactant 1Reactant 2ConditionsPotential Product
This compoundN,N-DimethylacetamideK-tert-butoxide, HeatN,N-dimethyl-3-(2-amino-3,5-dimethylphenyl)propanamide
This compoundAcetamideK-tert-butoxide, Heat3-(2-amino-3,5-dimethylphenyl)propanamide

Aromatic Ring Reactivity and Substitution Dynamics

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: a strongly activating amino group and two moderately activating methyl groups. The regiochemical outcome of EAS reactions is determined by the cumulative directing effects of these substituents.

Amino Group (-NH₂): As a powerful activating group, the amino group strongly directs incoming electrophiles to the ortho and para positions relative to it. In this molecule, the positions ortho to the amino group (at C2) are C1 and C3, which are already substituted. The para position is C6.

Methyl Groups (-CH₃): The methyl groups at C3 and C5 are also activating and ortho, para-directing. The methyl group at C3 directs to C2 (substituted), C4, and C6. The methyl group at C5 directs to C4, C6, and C1 (substituted).

Hydroxymethyl Group (-CH₂OH): This group is weakly deactivating but is also considered ortho, para-directing.

The combined influence of these groups creates a strong bias for substitution at specific positions. The C6 position is para to the strongly directing amino group and ortho to the methyl group at C5. The C4 position is ortho to the methyl groups at C3 and C5. Therefore, electrophilic attack is most likely to occur at the C6 position, followed by the C4 position, which are electronically enriched by the synergistic effects of the multiple activating groups.

Table 2: Analysis of Regioselectivity in Electrophilic Aromatic Substitution

Ring PositionSubstituent EffectsPredicted Reactivity
C4Ortho to -CH₃ (at C3), Ortho to -CH₃ (at C5)Activated, likely site for substitution
C6Para to -NH₂ (at C2), Ortho to -CH₃ (at C5)Highly activated, most probable site for substitution

Nucleophilic Aromatic Substitution in Halogenated Analogues

Nucleophilic aromatic substitution (SNAr) is a reaction mechanism in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Crucially, this reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro or cyano groups, positioned ortho or para to the leaving group. masterorganicchemistry.com These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com

The parent compound, this compound, is electron-rich due to its electron-donating groups (EDGs) and is therefore unreactive towards SNAr. Even in a halogenated analogue, such as 2-Amino-3,5-dibromobenzyl alcohol, the SNAr reaction would be highly unfavorable. chemicalbook.comnih.gov The presence of the electron-donating amino group and the absence of any strong EWGs would fail to sufficiently activate the ring for nucleophilic attack.

For an SNAr reaction to be plausible on a derivative of this molecule, the electronic properties would need to be inverted. For example, a hypothetical analogue such as 4-Nitro-2-amino-3,5-dibromobenzyl alcohol would be a much better candidate for SNAr. In this hypothetical case, the nitro group (a strong EWG) would be para to the bromine at C5 and ortho to the bromine at C3, activating them towards displacement by a nucleophile.

Table 3: Suitability of Halogenated Analogues for SNAr Reactions

CompoundKey SubstituentsSuitability for SNArRationale
2-Amino-3,5-dibromobenzyl alcohol-NH₂ (EDG), -CH₃ (EDG)Very PoorRing is electron-rich; lacks required electron-withdrawing groups to stabilize the intermediate.
Hypothetical: 4-Nitro-2-amino-3,5-dibromobenzyl alcohol-NO₂ (EWG), -NH₂ (EDG)PlausibleThe strong electron-withdrawing nitro group would activate the ring for nucleophilic attack, particularly at the C3 and C5 positions.

Radical Mediated Reactions and Oligomerization Pathways

The structure of this compound is amenable to radical-mediated transformations. As mentioned previously, benzylic alcohols can undergo radical condensation reactions. nih.gov A proposed mechanism involves the formation of a radical anion from the benzyl alcohol, which then couples with other reactive species. nih.gov Given that the electron-donating groups on the ring are well-tolerated in such reactions, this compound is expected to be a viable substrate. nih.gov

The formation of radical intermediates opens up the possibility of oligomerization or polymerization pathways. Radicals are highly reactive species that can react with one another or with neutral molecules to form longer chains. In the absence of a specific trapping agent or under conditions that favor radical propagation, the radical generated at the benzylic position of this compound could potentially react with other molecules of the same compound. This could lead to the formation of dimers, trimers, or larger oligomers linked at their benzylic carbons, representing an alternative reaction pathway to simple functionalization. Photoredox catalysis is another modern synthetic method that utilizes light to induce radical pathways for the formation of complex molecules like β-amino alcohols. gaylordchemical.com

Rational Design and Controlled Synthesis of Derivatives and Analogues of 2 Amino 3,5 Dimethylbenzyl Alcohol

Strategic Structural Modifications for Targeted Research Applications

The inherent reactivity of the amino and hydroxyl groups, coupled with the potential for substitution on the aromatic ring, allows for a systematic approach to modifying 2-Amino-3,5-dimethylbenzyl alcohol. These modifications are crucial for fine-tuning the molecule's properties for various research applications.

Systematic Variation of Aromatic Ring Substitution Patterns

While the parent molecule is 3,5-dimethyl-substituted, further alterations to the aromatic ring can be envisioned to probe structure-activity relationships. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could introduce additional functional groups. For instance, nitration would likely be directed by the activating amino and methyl groups to the positions ortho and para to the amino group. Subsequent reduction of the nitro group could then yield a diaminobenzyl alcohol derivative. The position of these new substituents can significantly influence the electronic properties and steric environment of the molecule.

Reactant Reagents Potential Product Reaction Type
This compoundHNO₃, H₂SO₄2-Amino-3,5-dimethyl-4-nitrobenzyl alcoholElectrophilic Nitration
This compoundBr₂, FeBr₃2-Amino-4-bromo-3,5-dimethylbenzyl alcoholElectrophilic Bromination

Derivatization of the Amino Group: Amidation, Sulfonylation, and Alkylation

The primary amino group is a key site for derivatization.

Amidation: Reaction with acyl chlorides or anhydrides in the presence of a base readily converts the amino group into an amide. This transformation is significant as it can modulate the electronic properties of the aromatic ring and introduce a wide variety of R-groups.

Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, yields sulfonamides. Sulfonamides are known for their distinct chemical and biological stability.

Alkylation: The amino group can be alkylated using alkyl halides. Controlled conditions can lead to mono- or di-alkylated products. Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives.

Derivative Type Reagent Example Product Structure Example
AmideAcetyl chlorideN-(2-(hydroxymethyl)-4,6-dimethylphenyl)acetamide
Sulfonamidep-Toluenesulfonyl chlorideN-(2-(hydroxymethyl)-4,6-dimethylphenyl)-4-methylbenzenesulfonamide
AlkylMethyl iodide2-(Methylamino)-3,5-dimethylbenzyl alcohol

Functionalization of the Hydroxyl Group: Ester and Ether Linkages

The primary alcohol functionality offers another handle for structural modification.

Esterification: The hydroxyl group can be esterified through reaction with carboxylic acids (Fischer esterification), acyl chlorides, or anhydrides. These reactions introduce an ester linkage, which can be designed to be hydrolytically cleavable.

Etherification: Formation of ethers can be achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, followed by reaction with an alkyl halide. This method allows for the introduction of a diverse range of alkyl or aryl groups.

Derivative Type Reagent Example Product Structure Example
EsterBenzoic anhydride(2-amino-3,5-dimethylphenyl)methyl benzoate
EtherBenzyl (B1604629) bromide, NaH1-((benzyloxy)methyl)-2-amino-3,5-dimethylbenzene

Construction of Complex Organic Architectures Utilizing this compound Scaffolds

The bifunctional nature of this compound makes it an excellent building block for the synthesis of more complex molecular frameworks, particularly heterocyclic and polycyclic systems.

Synthesis of Nitrogen-Containing Heterocyclic Systems (e.g., Quinolines, Quinazolines, Uracil (B121893) Derivatives, Oxazolidines)

The ortho-disposed amino and hydroxymethyl groups can participate in cyclization reactions to form a variety of heterocyclic rings.

Quinolines: The Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic method for quinoline (B57606) synthesis. While this compound does not possess a carbonyl group, its oxidation to the corresponding aldehyde would provide a suitable precursor for this reaction.

Quinazolines: Condensation of the amino group with a suitable ortho-aminobenzaldehyde derivative and subsequent cyclization can lead to quinazoline (B50416) structures. Alternatively, reaction with formamide (B127407) or other one-carbon sources can also be employed.

Uracil Derivatives: The construction of a uracil ring typically involves the reaction of a β-amino acid derivative with an isocyanate. While not a direct application, derivatization of the amino group of this compound could be envisioned as a starting point for creating a precursor for such a cyclization.

Oxazolidines: Intramolecular cyclization between the amino and hydroxyl groups can be induced by reaction with an aldehyde or ketone to form an oxazolidine (B1195125) ring. This reaction is often reversible.

Heterocycle General Synthetic Strategy Required Co-reactant/Modification
QuinolineFriedländer AnnulationOxidation of the alcohol to an aldehyde, followed by reaction with an enolate or enamine.
QuinazolineNiementowski ReactionReaction with an anthranilic acid derivative or a related precursor.
Uracil DerivativeMulti-step synthesisDerivatization to form a β-amino acid equivalent followed by cyclization with an isocyanate.
OxazolidineCondensationReaction with an aldehyde or ketone.

Formation of Polycyclic Aromatic Compounds via Oligomerization

The benzyl alcohol moiety can, under certain conditions, undergo self-condensation or oligomerization to form polycyclic aromatic structures. Acid-catalyzed polymerization of benzyl alcohols can lead to the formation of complex, branched polymers with repeating aromatic units. While controlling the regiochemistry of such a process with this compound would be challenging, it presents a potential route to novel polymeric materials. The amino group would significantly influence the reactivity and properties of the resulting oligomers or polymers.

Integration into Dendrimeric and Macrocyclic Structures

The unique bifunctional nature of this compound makes it an attractive building block for the construction of larger, well-defined molecular architectures like dendrimers and macrocycles. These structures are of significant interest due to their potential applications in drug delivery, catalysis, and materials science.

Dendrimer Synthesis:

Dendrimers are highly branched, monodisperse macromolecules. The synthesis of dendrimers based on a this compound core could be approached through both divergent and convergent strategies. In a divergent approach, the core molecule is reacted in a stepwise manner with monomeric units that build up the dendritic structure generation by generation. The amino and hydroxyl groups of this compound can serve as initial reaction sites.

For instance, a poly(aminoester) dendrimer could be synthesized. The hydroxyl group could be esterified with a protected amino acid, followed by deprotection and reaction of the newly exposed amine with more protected amino acids. Alternatively, the amino group could be acylated with a molecule containing multiple hydroxyl groups, which can then be further functionalized. The synthesis of poly(aminoester) dendrimers is recognized for its potential to create biodegradable nanocarriers. nih.gov

A hypothetical divergent synthesis could involve the initial reaction of the amino group with a branching monomer like tris(hydroxymethyl)aminomethane (TRIS), followed by functionalization of the terminal hydroxyl groups.

Macrocycle Synthesis:

Macrocycles, cyclic molecules containing large rings, can be designed to have specific host-guest properties or to mimic biological structures. The synthesis of macrocycles incorporating the this compound moiety can be achieved through reactions that exploit its bifunctionality. One common strategy is ring-closing metathesis (RCM) if appropriate unsaturated functionalities are introduced. Another approach is through high-dilution intramolecular cyclization reactions, such as amide or ester bond formation, to favor the formation of the macrocycle over intermolecular polymerization.

Complex Structure Synthetic Strategy Potential Linkage Key Intermediates
DendrimerDivergent SynthesisAmide and Ester BondsThis compound core, protected amino acid monomers
DendrimerConvergent SynthesisClick ChemistryAzide- or alkyne-functionalized this compound
MacrocycleRing-Closing MetathesisCarbon-Carbon Double BondDi-olefinated this compound derivative
MacrocycleIntramolecular CyclizationEster or Amide Bondω-functionalized acyl chain attached to the amine or alcohol

Advanced Structure-Activity Relationship (SAR) Studies in Chemical Space Exploration

The exploration of the chemical space around this compound through the synthesis of a library of derivatives is crucial for understanding how structural modifications impact its biological activity or material properties. Advanced structure-activity relationship (SAR) studies would be instrumental in this endeavor.

A systematic SAR study would involve the synthesis of analogues with variations at several key positions:

Substitution on the Aromatic Ring: The effect of the number, position, and nature of substituents on the phenyl ring can be investigated. While the parent compound has methyl groups at the 3- and 5-positions, analogues with other alkyl groups, halogens, or electron-withdrawing/donating groups could be synthesized. The chemoselective oxidation of substituted 2-aminobenzyl alcohols to their corresponding aldehydes has been reported, indicating that a variety of substituted starting materials can be accessed. nih.gov

Modification of the Benzyl Alcohol: The hydroxyl group can be etherified, esterified, or replaced with other functionalities. Such changes would impact the molecule's polarity and its ability to act as a hydrogen bond donor.

The synthesis of a combinatorial library of such derivatives would allow for high-throughput screening and the development of a comprehensive SAR model. For example, the preparation and screening of mixture libraries based on a 2-arylindole scaffold led to the discovery of potent ligands for a variety of G-protein coupled receptors, demonstrating the power of this approach. nih.gov

Position of Modification Type of Modification Potential Impact on Properties
Aromatic RingIntroduction of halogensAltered lipophilicity and electronic properties
Aromatic RingVariation of alkyl substituentsSteric hindrance and lipophilicity changes
Amino GroupAcylation to form amidesReduced basicity, increased hydrogen bonding potential
Amino GroupAlkylation to form secondary/tertiary aminesIncreased basicity, altered steric profile
Benzyl AlcoholEsterificationIncreased lipophilicity, potential for prodrug design
Benzyl AlcoholEtherificationRemoval of hydrogen bond donor capability

By systematically exploring these structural modifications and correlating them with functional data, a detailed understanding of the SAR for this class of compounds can be established. This knowledge would be invaluable for the rational design of new derivatives with optimized properties for specific applications.

Rigorous Characterization and Definitive Structural Elucidation of 2 Amino 3,5 Dimethylbenzyl Alcohol and Its Coordination Complexes

Comprehensive Spectroscopic Analyses for Molecular Confirmation

A complete spectroscopic analysis is fundamental for the unambiguous confirmation of the molecular structure of 2-Amino-3,5-dimethylbenzyl Alcohol. This involves a suite of techniques, each providing a unique piece of the structural puzzle.

High-resolution NMR spectroscopy is the cornerstone for elucidating the precise connectivity and environment of atoms within a molecule.

¹H NMR Spectroscopy: This technique would be used to identify the number and type of protons in the molecule. For this compound, one would expect to see distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂OH) protons, the alcohol proton, the amino (-NH₂) protons, and the two methyl (-CH₃) group protons. The chemical shifts, integration, and coupling patterns of these signals would confirm their relationships. For instance, data for the related compound 3,5-dimethylbenzyl alcohol shows characteristic signals for the aromatic and methyl protons. chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would reveal the number of unique carbon environments. For this molecule, distinct signals would be expected for the two aromatic carbons bearing methyl groups, the two unsubstituted aromatic carbons, the carbon attached to the amino group, the carbon attached to the benzyl (B1604629) alcohol moiety, the benzylic carbon itself, and the two methyl carbons. Data for related structures like 2-amino-3,5-dimethylbenzoic acid provides expected ranges for these carbon signals. chemicalbook.com

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign the proton and carbon signals by showing correlations between them. HMBC (Heteronuclear Multiple Bond Correlation) would further establish the connectivity by showing longer-range couplings between protons and carbons.

DOSY NMR (Diffusion-Ordered Spectroscopy): This advanced technique separates NMR signals based on the diffusion rates of molecules in solution, which can help confirm the presence of a single, well-defined compound and provide insights into its size and potential for aggregation.

Currently, detailed ¹H, ¹³C, 2D-NMR, and DOSY NMR spectral data specifically for this compound are not available in the reviewed literature.

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands. For comparison, the IR spectrum of 2-aminobenzyl alcohol is well-documented. nist.gov

Expected Characteristic FTIR Bands for this compound:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching, broad~3200-3600
N-H (Amine)Stretching~3300-3500
C-H (Aromatic)Stretching~3000-3100
C-H (Alkyl)Stretching~2850-3000
C=C (Aromatic)Stretching~1500-1600
C-O (Alcohol)Stretching~1050-1250
C-N (Amine)Stretching~1250-1350

This table represents expected values based on typical functional group frequencies; specific experimental data for the title compound is not available.

HRMS provides an extremely precise measurement of a molecule's mass-to-charge ratio, which allows for the determination of its elemental formula. This technique would be used to confirm the molecular formula of this compound as C₉H₁₃NO. While mass spectra exist for related isomers like 2,5-dimethylbenzyl alcohol and 3,4-dimethylbenzyl alcohol nih.govnist.govnist.govspectrabase.com, specific HRMS data for the title compound is not found in the surveyed literature.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions.

A successful crystallographic analysis of this compound would reveal its absolute configuration, the conformation of the benzyl alcohol group relative to the aromatic ring, and how the molecules pack together in the crystal lattice. This packing is influenced by intermolecular forces such as hydrogen bonding (involving the -OH and -NH₂ groups) and van der Waals interactions. While crystal structures have been determined for many organic molecules, including other substituted benzyl alcohols and amino compounds, a structure for this compound has not been reported.

As a ligand, this compound possesses two potential donor sites: the nitrogen atom of the amino group and the oxygen atom of the alcohol group. It can therefore act as a chelating ligand to form coordination complexes with various metal ions. Single-crystal X-ray diffraction of such complexes would be crucial for unequivocally determining the coordination geometry around the metal center (e.g., tetrahedral, square planar, octahedral), identifying which atoms of the ligand are bonded to the metal, and characterizing the precise bond lengths and angles within the coordination sphere. The study of coordination complexes is extensive rsc.orggoogle.com, but specific research detailing the synthesis and crystallographic characterization of complexes with this compound is not present in the available literature.

Advanced Analytical Techniques for Electronic and Spatial Insights

Theoretical applications of advanced analytical techniques are described below in the context of how they would be used to study "this compound" and its coordination complexes, should they be synthesized and characterized in future research.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for the direct detection of species with unpaired electrons. In the context of the coordination chemistry of this compound, EPR spectroscopy would be an invaluable tool for characterizing paramagnetic metal complexes, particularly those involving transition metals like copper(II), manganese(II), or vanadium(IV).

Should a coordination complex of this compound with a paramagnetic metal ion be synthesized, EPR spectroscopy could provide detailed insights into the electronic structure and the local environment of the metal center. The technique is sensitive to the oxidation state and the coordination geometry of the metal ion. For instance, the g-values and hyperfine coupling constants obtained from an EPR spectrum could help to elucidate the nature of the bonding between the metal and the ligand.

Furthermore, if the ligand itself were to be involved in redox processes, leading to the formation of a radical species, EPR spectroscopy would be the primary method for its detection and characterization. The resulting spectrum would provide information about the distribution of the unpaired electron density over the ligand framework.

Hypothetical EPR Data for a Cu(II) Complex of this compound

In a hypothetical scenario where a square planar copper(II) complex of this compound is formed, one might expect the following type of EPR data. This data is purely illustrative and not based on experimental results.

ParameterHypothetical ValueInformation Gleaned
g∥2.25Indicates the nature of the ground electronic state and the degree of covalency in the metal-ligand bond along the principal axis.
g⊥2.05Provides information about the electronic environment perpendicular to the principal axis.
A∥ (Cu)180 x 10⁻⁴ cm⁻¹The hyperfine coupling constant with the copper nucleus (I=3/2) gives insight into the s-character of the metal's orbital containing the unpaired electron and the nature of the metal-ligand bonds.
A⊥ (Cu)20 x 10⁻⁴ cm⁻¹Perpendicular hyperfine coupling constant.
AN (N)15 x 10⁻⁴ cm⁻¹Superhyperfine coupling to the nitrogen atom of the amino group would indicate direct coordination and delocalization of the unpaired electron onto the ligand.

This table is a fictional representation to illustrate the type of data that would be sought in such an experiment.

Molar conductivity measurements are a fundamental technique used to determine whether a coordination compound behaves as an electrolyte in a given solvent. The measurement of the molar conductance of a solution of a metal complex provides insight into the nature of the complex, specifically whether the ligands are coordinated to the metal ion or exist as free ions in solution.

When a coordination complex of this compound is dissolved in a solvent like DMF or DMSO, its molar conductivity can be measured and compared to established ranges for non-electrolytes, 1:1, 1:2, 2:1, etc., electrolytes. This allows for the determination of the degree of ionic dissociation of the complex.

For example, if this compound were to form a neutral complex with a metal ion, the molar conductivity value would be expected to be very low, characteristic of a non-electrolyte. Conversely, if the complex were to have counter-ions that are not coordinated to the metal center, these would dissociate in solution, leading to a higher molar conductivity value.

Hypothetical Molar Conductivity Data for Coordination Complexes of this compound

The following table provides hypothetical molar conductivity values for illustrative purposes, demonstrating how this technique could be used to characterize potential complexes of this compound in a solvent like DMF at 25 °C.

Hypothetical Complex FormulaExpected Electrolytic NatureHypothetical Molar Conductance (Ω⁻¹ cm² mol⁻¹)
[M(2-A-3,5-DMBA)₂Cl₂]Non-electrolyte5 - 20
[M(2-A-3,5-DMBA)₄]Cl₂1:2 electrolyte140 - 180
[M(2-A-3,5-DMBA)₃Cl]Cl1:1 electrolyte70 - 90

Note: 2-A-3,5-DMBA is used as an abbreviation for this compound.

This table is purely fictional and serves to illustrate the application of conductivity measurements. No such experimental data currently exists for the specified compound.

Theoretical and Computational Chemistry Investigations of 2 Amino 3,5 Dimethylbenzyl Alcohol Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Analysis

No published DFT studies were found that have performed geometry optimization or energy analysis specifically on 2-Amino-3,5-dimethylbenzyl Alcohol. Such a study would typically involve selecting a functional (like B3LYP) and a basis set (like 6-311G(d,p)) to find the lowest energy conformation of the molecule. nih.gov The results would provide key data on bond lengths, bond angles, and dihedral angles, but this information is not available.

Ab Initio Calculations for High-Accuracy Electronic Structure Determination

There is no literature available detailing high-accuracy ab initio calculations (such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster methods) for this compound. These methods are used to provide a more precise picture of the electronic structure than DFT but have not been applied to this specific molecule in published research. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

No NBO analysis has been published for this compound. This type of analysis is crucial for understanding intramolecular and intermolecular interactions, such as hydrogen bonding, and quantifying charge transfer between orbitals. researchgate.netnih.gov Without specific studies, a discussion on the nature and magnitude of these interactions in this molecule would be purely speculative.

Molecular Modeling and Dynamics Simulations for Mechanistic Insights

Conformational Analysis and Potential Energy Surface Mapping

A conformational analysis and mapping of the potential energy surface for this compound have not been documented. This type of investigation is essential for identifying stable conformers and the energy barriers between them, which is influenced by the rotation of the hydroxyl and amino groups and their potential interactions with the methyl groups. rsc.orgrsc.org

Computational Elucidation of Reaction Mechanisms and Transition States

There are no available computational studies that elucidate reaction mechanisms or identify transition states involving this compound. Research on related compounds, like the photochemical reactions of 2-nitrobenzyl alcohols or the synthesis of quinolines from 2-aminobenzyl alcohols, involves mapping potential energy surfaces to understand reaction pathways, but this has not been performed for the target molecule. researchgate.netrsc.org

Prediction of Chemical Reactivity and Stereoselectivity

Computational chemistry serves as a powerful tool for predicting the chemical reactivity and stereoselectivity of organic molecules. researchgate.net For this compound, reactivity is largely governed by the interplay of its functional groups: the amino group, the hydroxyl group, and the aromatic ring with its methyl substituents. The amino group, being a strong electron-donating group, is expected to increase the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing intermolecular interactions and potentially the stereochemical outcome of reactions.

The reactivity of substituted benzyl (B1604629) alcohols has been shown to be highly dependent on the nature and position of the substituents on the aromatic ring. researchgate.netniscpr.res.in Electron-donating groups generally enhance reactivity towards electrophiles, while electron-withdrawing groups have the opposite effect. In the case of this compound, the cumulative electron-donating effects of the amino and dimethyl groups are expected to significantly activate the aromatic ring.

Advanced Electronic Structure Descriptors for Reactivity Prediction

To gain a more quantitative understanding of chemical reactivity, a range of electronic structure descriptors can be calculated using computational methods. These descriptors provide a detailed picture of the electron distribution and orbital interactions within a molecule.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction in organic chemistry. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govscirp.org A smaller gap generally implies higher reactivity.

For this compound, the presence of the electron-donating amino and methyl groups is expected to raise the energy of the HOMO and have a smaller effect on the LUMO energy, thus reducing the HOMO-LUMO gap compared to unsubstituted benzyl alcohol. This would suggest a higher reactivity for this compound. While specific data for the title compound is unavailable, studies on related molecules provide insight into the expected values. For instance, a computational study on a bis-alcohol has reported a HOMO-LUMO gap of 4.015 eV. researchgate.net

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
Bis-alcohol 3--4.015 researchgate.net
Quinoline (B57606)-6.646-1.8164.83 scirp.org
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-0.26751-0.180940.08657 nih.gov

Charge Distribution and Spin Density Analysis (e.g., Mulliken Population Analysis)

The distribution of electron density within a molecule is a key determinant of its reactivity. Mulliken population analysis is a computational method used to assign partial charges to individual atoms in a molecule, providing insight into the electrostatic potential and identifying electron-rich and electron-poor centers. researchgate.net In this compound, the nitrogen of the amino group and the oxygen of the hydroxyl group are expected to carry significant negative charges, making them nucleophilic centers. The carbon atoms of the aromatic ring are also likely to have varying charges due to the influence of the substituents.

A theoretical study on 3,5-dimethylbenzyl alcohol has utilized Mulliken population analysis to determine charge distributions. researchgate.net While the specific values are not detailed in the available literature, such analysis would reveal the electron-donating effect of the methyl groups on the aromatic ring. The introduction of an amino group at the 2-position would further enrich the electron density of the ring, particularly at the ortho and para positions relative to the amino group.

Spin density analysis becomes crucial when considering radical reactions. If this compound were to form a radical, for instance, through hydrogen abstraction from the hydroxyl group or the benzylic position, the unpaired electron would be delocalized across the aromatic system. Computational studies on benzyl radicals show that spin density is highest at the benzylic carbon and distributed across the ortho and para positions of the ring. missouri.eduresearchgate.netresearchgate.net The presence of the amino and methyl groups in this compound would further influence this distribution, stabilizing the radical through resonance and hyperconjugation.

Compound/RadicalAtomMulliken Atomic Charge (e)Reference
Substituted 1,2,4-triazole (B32235) derivativeC3, C4, C5, C12, C13Positive researchgate.net
Substituted 1,2,4-triazole derivativeC1, C2, C6Negative researchgate.net

Fukui Functions for Nucleophilic, Electrophilic, and Radical Attack Sites

Fukui functions are local reactivity descriptors derived from conceptual density functional theory that identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netresearchgate.netd-nb.info The Fukui function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron, while the function for electrophilic attack (f-) points to the site's ability to donate an electron. The function for radical attack (f0) is the average of the two.

For this compound, the Fukui functions would provide a detailed map of its reactivity. The sites with high f- values would be the most susceptible to electrophilic attack, likely being the nitrogen atom and specific carbons on the aromatic ring. Conversely, sites with high f+ values would be the preferred targets for nucleophiles. While a specific Fukui function analysis for this compound is not available, studies on other organic molecules demonstrate the power of this method in pinpointing reactive centers. researchgate.netsemanticscholar.org For instance, in a study of benzofused thieno[3,2-b]furans, the C(2) atom was identified as the most reactive site for electrophilic attack based on Fukui function calculations. semanticscholar.org

MoleculeAttack TypePredicted Reactive SiteReference
Benzofused thieno[3,2-b]furansElectrophilicC(2) atom semanticscholar.org
FormaldehydeNucleophilic, Electrophilic, RadicalPrecise reactive sites predicted by CHELPG and AIM schemes researchgate.net

Strategic Applications in Organic Synthesis and Advanced Materials Science

Pivotal Role as a Key Synthetic Intermediate

The reactivity of its functional groups makes 2-Amino-3,5-dimethylbenzyl alcohol a valuable precursor in the synthesis of high-value chemical entities.

Building Block for Complex Pharmaceutical Intermediates and Scaffolds

The structural framework of this compound is integral to the synthesis of various pharmaceutical intermediates. While direct applications are not extensively documented in publicly available research, its analog, 2-amino-3,5-dibromobenzyl alcohol, is a known impurity in the synthesis of Bromhexine and a byproduct in the synthesis of Ambroxol, both of which are mucolytic agents. chemicalbook.comdarshanpharmachem.com The synthesis of such pharmaceutical agents often involves multi-step processes where amino alcohol derivatives are key components. mdpi.com The presence of the amino and hydroxyl groups allows for a variety of chemical transformations, making it a versatile scaffold for building more complex drug molecules. anshulchemicals.com

The related compound, 2-amino-5-halogenated-N,3-dimethylbenzamide, which shares a similar substitution pattern, is a precursor for certain anthranilamide insecticides. sioc-journal.cnwipo.int This highlights the potential of the aminobenzyl alcohol core in constructing biologically active molecules. The synthesis of β-amino alcohol derivatives is of great importance as these structures are prevalent in many natural products and pharmaceuticals. gaylordchemical.com

Precursor in Agrochemical Synthesis and Derivatization

In the realm of agrochemicals, derivatives of this compound have shown promise. For instance, novel fungicidal agents based on 5-(5,5-dimethylbutenolide-3-ethylidene)-2-amino-imidazolinone derivatives have been synthesized and shown to be effective against various plant pathogens. nih.gov The synthesis of these complex molecules often starts from simpler, functionalized aromatic compounds.

Furthermore, the structural motif of 2-amino-N,3-dimethylbenzamide is found in insecticides like chlorantraniliprole (B1668704) and cyantraniliprole. wipo.int The synthesis of these potent agrochemicals relies on the availability of appropriately substituted aminobenzyl alcohol derivatives. The ability to introduce various substituents onto the aromatic ring and modify the amino and alcohol functionalities allows for the fine-tuning of the biological activity of the resulting agrochemicals.

Integration into High-Performance Materials

The distinct chemical functionalities of this compound also make it a valuable component in the design and synthesis of advanced materials with tailored properties.

Monomer or Precursor in Polymer Chemistry and Polymer Design

While specific research detailing the use of this compound as a monomer is limited, the oligomerization of the related 3,5-dimethyl benzyl (B1604629) alcohol has been studied. researchgate.netnih.gov This research demonstrates the potential for benzyl alcohol derivatives to undergo polymerization reactions to form larger, more complex structures. researchgate.netnih.gov The presence of the amino group in this compound could introduce additional functionality into a polymer backbone, potentially influencing its properties such as solubility, thermal stability, and ability to coordinate with metal ions.

Organic Linker in Metal-Organic Frameworks (MOFs) for Catalysis and Adsorption

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. nih.gov The properties of MOFs can be tuned by carefully selecting the metal and the organic linker. nih.gov Amino-functionalized linkers, such as those derived from amino alcohols, are of particular interest because the amino group can enhance properties like visible-light harvesting and charge separation, which is beneficial for photocatalysis. researchgate.net

For example, MOFs constructed with 2-amino-1,4-benzenedicarboxylic acid have been extensively studied and can be post-synthetically modified at the amino group to create new materials with applications in gas separation, catalysis, and gas storage. ekb.eg Although direct use of this compound as a primary linker in published literature is not prominent, its structure suggests it could be a candidate for creating functionalized MOFs. The amino group can serve as a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the MOF's properties for specific applications in catalysis and adsorption. ekb.eg The design of amino alcohol-functionalized MOFs is an active area of research. researchgate.net

Component in the Development of Novel Functional Materials

The unique combination of functional groups in this compound makes it a candidate for the development of various functional materials. Self-assembly of amino acids and their derivatives is a known strategy for creating functional biomaterials. beilstein-journals.org The amino and alcohol groups on the aromatic ring of this compound could potentially participate in self-assembly processes, leading to the formation of ordered nanostructures with interesting optical or electronic properties.

Rigorous Mechanistic Investigations of Chemical Transformations Involving 2 Amino 3,5 Dimethylbenzyl Alcohol

Detailed Elucidation of Reaction Pathways and Identification of Reactive Intermediates

The chemical reactivity of 2-amino-3,5-dimethylbenzyl alcohol is dictated by the interplay of its three functional components: the aromatic ring, the amino group (-NH2), and the benzylic alcohol (-CH2OH).

Reaction Pathways: Transformations of this compound can be expected to proceed through several key pathways:

Oxidation of the Benzyl (B1604629) Alcohol: The primary alcohol group is susceptible to oxidation to form the corresponding aldehyde (2-amino-3,5-dimethylbenzaldehyde) and further to the carboxylic acid (2-amino-3,5-dimethylbenzoic acid). The specific product obtained depends on the oxidant and reaction conditions.

Reactions of the Amino Group: The amino group, being a nucleophile, can participate in a variety of reactions, including acylation, alkylation, and diazotization.

Electrophilic Aromatic Substitution: The electron-donating nature of the amino and methyl groups activates the benzene (B151609) ring towards electrophilic attack. The directing effects of these groups would likely favor substitution at the C4 and C6 positions.

Condensation Reactions: The presence of both amino and alcohol functionalities allows for intramolecular or intermolecular condensation reactions, potentially leading to the formation of heterocyclic structures.

Reactive Intermediates: The specific reactive intermediates formed during the transformation of this compound would be highly dependent on the reaction type.

In oxidation reactions , the formation of an alkoxide intermediate is a common first step, particularly in base-catalyzed processes. Subsequent hydride transfer, either directly or through a coordinated species, would lead to the aldehyde. acs.orgacs.org For certain oxidants, radical intermediates may also be involved.

Acid-catalyzed reactions involving the alcohol would proceed via a protonated alcohol, forming a good leaving group (water) and generating a benzylic carbocation. The stability of this carbocation would be enhanced by the electron-donating methyl groups.

Reactions involving the amino group in an acidic medium would involve the formation of an anilinium ion. In diazotization reactions, a diazonium salt is a key intermediate.

Analysis of Catalytic Effects on Reaction Course and Outcome

Catalysis plays a pivotal role in directing the transformations of benzyl alcohols and amino alcohols, enhancing reaction rates and controlling selectivity.

Brønsted Acid Catalysis: Brønsted acids can protonate the hydroxyl group of this compound, facilitating its removal as water and promoting reactions such as dehydration to form a vinyl intermediate or etherification with another alcohol molecule. In the context of amino alcohols, Brønsted acids can also protonate the amino group, which can influence the reactivity of the molecule by altering its electronic properties and solubility. acs.org

Lewis Acid Catalysis: Lewis acids can coordinate to the oxygen atom of the alcohol, enhancing its leaving group ability. This is a common strategy in reactions like Friedel-Crafts alkylations where the benzyl alcohol acts as an electrophile precursor. The choice of Lewis acid can significantly impact the reaction's outcome. For instance, in the presence of a Lewis acid, 2,5-dimethoxybenzyl alcohol has been used in cyclooligomerization reactions. chemicalbook.com

Transition metal catalysts are extensively used for a variety of transformations involving benzyl alcohols.

Oxidation: A wide range of transition metals, including palladium, ruthenium, copper, and gold, are effective catalysts for the aerobic oxidation of benzyl alcohols. acs.orgacs.org The ligand environment around the metal center is crucial in tuning the catalyst's activity and selectivity. For instance, in the oxidation of substituted benzyl alcohols over gold catalysts, the nature of the support and the presence of specific ligands can influence substrate binding and the rate-limiting step. acs.orgacs.org

Coupling Reactions: Palladium catalysts are renowned for their use in cross-coupling reactions. While direct use of benzyl alcohols can be challenging, they can be converted into more reactive species in situ for reactions like the Tsuji-Trost benzylation. In such reactions, the choice of phosphine (B1218219) ligands is critical for achieving high yields and enantioselectivities. nih.gov

Dehydrogenative Coupling: Nickel-catalyzed dehydrogenative coupling reactions of 2-aminobenzyl alcohols with other alcohols can lead to the synthesis of substituted quinolines. researchgate.net The ligand system employed with the nickel catalyst dictates the efficiency of the sequential dehydrogenation and cyclization steps.

Organocatalysis offers a metal-free alternative for the transformation of amino alcohols.

Chiral amino alcohols and their derivatives can themselves act as organocatalysts or be the substrates in organocatalytic reactions. For example, β-amino alcohols have been used as organocatalysts in asymmetric Diels-Alder and Michael addition reactions. While direct data for this compound is unavailable, the principles of enamine and iminium ion catalysis, which are central to many organocatalytic transformations, would apply. The amino group could react with a carbonyl compound to form an enamine or iminium ion, which then participates in subsequent stereoselective bond-forming reactions.

Comprehensive Study of Reaction Conditions Influencing Selectivity and Yield

The selectivity and yield of chemical reactions involving this compound are highly sensitive to the reaction conditions.

Solvent Polarity: The polarity of the solvent can significantly influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. For reactions involving charged intermediates, such as carbocations or alkoxides, polar protic or aprotic solvents are generally preferred. For instance, the kinetics of the oxidation of substituted benzyl alcohols with certain reagents show a dependence on the solvent composition, with changes in the dielectric constant of the medium affecting the rate. researchgate.net

Hydrogen Bonding: The amino and hydroxyl groups of this compound are capable of both donating and accepting hydrogen bonds. Intramolecular hydrogen bonding between the amino and hydroxyl groups can influence the conformation and reactivity of the molecule. Intermolecular hydrogen bonding with the solvent or other reagents can also play a crucial role. For example, in the oxidation of benzyl alcohols, the ability of the solvent to participate in hydrogen bonding can affect the deprotonation step and the stability of the resulting alkoxide. The presence of hydrogen bonding can also influence the stereochemical outcome of reactions by organizing the transition state assembly.

Optimization of Temperature and Pressure for Reaction Efficiency

The efficiency of chemical transformations involving this compound is significantly influenced by reaction temperature. Systematic studies on analogous substituted 2-aminobenzyl alcohols have demonstrated that temperature is a critical parameter for maximizing product yield and minimizing the formation of byproducts.

In the context of oxidation reactions, which are a common transformation for benzyl alcohols, temperature control is paramount. For instance, in the copper-catalyzed aerobic oxidation of 2-aminobenzyl alcohols to their corresponding aldehydes, preliminary experiments have shown that moderate temperatures are optimal. nih.gov Initial studies on the oxidation of 2-aminobenzyl alcohol revealed that while the reaction proceeds at room temperature, elevating the temperature can have a detrimental effect on selectivity. Specifically, increasing the reaction temperature to 60 °C and 80 °C led to a decrease in the selectivity for the desired aldehyde, with the formation of unidentified side products. nih.gov This suggests that for the oxidation of this compound, maintaining a temperature at or near room temperature would likely be the most effective strategy to ensure high yields of the corresponding 2-amino-3,5-dimethylbenzaldehyde.

The rationale behind this temperature sensitivity lies in the potential for side reactions at elevated temperatures. For amino-substituted benzyl alcohols, higher temperatures can promote undesirable pathways such as over-oxidation to carboxylic acids, polymerization, or reactions involving the amino group. The presence of two methyl groups on the aromatic ring of this compound may also influence its reactivity and thermal stability, making careful temperature optimization crucial.

While pressure is a less commonly varied parameter for many laboratory-scale liquid-phase reactions of benzyl alcohols unless a gaseous reagent is a limiting factor, its role can become significant in certain catalytic systems or when volatile reagents or products are involved. For aerobic oxidations, maintaining a positive pressure of oxygen (e.g., using an oxygen balloon) ensures a sufficient supply of the oxidant, which can be critical for reaction kinetics. nih.gov However, extensive studies on the effect of high pressure on the efficiency of reactions involving this compound are not widely documented in the literature. For most common transformations, such as esterification or etherification, the reactions are typically conducted at atmospheric pressure.

The following table summarizes the effect of temperature on a model oxidation reaction of a substituted 2-aminobenzyl alcohol, providing insights into the expected behavior for this compound.

EntrySubstrateTemperature (°C)Yield (%)Observations
12-Aminobenzyl alcoholRoom Temperature85High selectivity for the aldehyde. nih.gov
22-Aminobenzyl alcohol60LowerFormation of unidentified byproducts. nih.gov
32-Aminobenzyl alcohol80LowerDecreased selectivity. nih.gov

Stoichiometric Control and Concentration Effects on Product Distribution

The stoichiometry of reagents and the concentration of reactants are critical factors that dictate the product distribution in chemical transformations of this compound. Careful control over these parameters is essential for achieving high selectivity and yield of the desired product while minimizing the formation of unwanted byproducts.

In oxidation reactions, the stoichiometry of the oxidizing agent is a key determinant of the reaction outcome. Using a stoichiometric excess of an oxidant can lead to over-oxidation of the benzyl alcohol to the corresponding carboxylic acid. Conversely, using a substoichiometric amount may result in incomplete conversion of the starting material. In catalytic systems, the amount of the catalyst and any co-catalysts or additives must be precisely controlled. For example, in the copper/TEMPO-catalyzed aerobic oxidation of 2-aminobenzyl alcohols, the catalytic amounts of both the copper salt and TEMPO, as well as additives like DMAP, have been optimized to maximize the yield of the aldehyde. nih.gov In these systems, molecular oxygen serves as the stoichiometric oxidant, and its availability can be controlled by the reaction setup (e.g., open to air or under an oxygen atmosphere). nih.gov

The concentration of the substrate, this compound, can also influence the reaction pathway. In bimolecular reactions, such as esterification or etherification, higher concentrations can lead to increased reaction rates. However, in some cases, high concentrations can promote side reactions like polymerization or intermolecular side reactions, especially at elevated temperatures. Therefore, an optimal concentration range must be determined experimentally for each specific transformation.

The following table illustrates the effect of stoichiometry on the yield of a model oxidation reaction of 2-aminobenzyl alcohol, which can be extrapolated to understand the potential behavior of this compound.

EntryCatalyst SystemStoichiometric OxidantAdditives (mol%)Yield (%)
1CuBr/AIBNO₂DMAP (10)42 nih.gov
2CuBr/TEMPOO₂DMAP (10)85 nih.gov
3CuI/TEMPOO₂DMAP (10)92 nih.gov

These findings underscore the importance of meticulous optimization of stoichiometry and concentration to direct the reaction towards the desired product. For any given transformation of this compound, a systematic variation of these parameters would be necessary to establish the optimal conditions for achieving the desired product with high purity and yield.

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-3,5-dimethylbenzyl Alcohol in laboratory settings?

A multi-step synthetic approach is typically employed:

Substrate Preparation : Start with a benzyl alcohol derivative (e.g., 3,5-dimethylbenzyl alcohol) and introduce the amino group via nitration followed by reduction. Alternatively, nucleophilic substitution using ammonia or protected amines under catalytic conditions may be used .

Amino Group Protection : Use tert-butoxycarbonyl (Boc) or other protecting groups to prevent undesired side reactions during methylation or oxidation steps .

Methylation : Employ methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to ensure regioselective introduction of methyl groups .

Deprotection : Remove protecting groups under acidic or catalytic conditions (e.g., HCl in dioxane) to yield the final product .

Key Challenges: Competing side reactions during nitration/methylation require precise temperature control (e.g., 0–5°C for nitration) and stoichiometric monitoring.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.2–2.5 ppm), and hydroxyl/amino protons (δ 1.5–3.0 ppm, broad).
    • ¹³C NMR : Confirm aromatic carbons (δ 110–150 ppm) and methyl carbons (δ 20–25 ppm) .
  • IR Spectroscopy : O-H/N-H stretches (3200–3500 cm⁻¹), aromatic C=C (1450–1600 cm⁻¹), and C-O/C-N vibrations (1200–1300 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) at m/z 167.1 (calculated for C₉H₁₃NO) with fragmentation patterns confirming substituent positions .

Q. How does the stability of this compound vary under different storage conditions?

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the amino and hydroxyl groups.
  • Temperature : Stable at –20°C for long-term storage; room temperature (20–25°C) is acceptable for short-term use if protected from moisture .
  • Solubility : Insoluble in water; use ethanol or DMSO for stock solutions. Precipitation in aqueous buffers may indicate decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the introduction of amino and methyl groups in the synthesis of this compound?

  • Directed Ortho-Metalation : Use directing groups (e.g., boronic esters) to position methyl or amino groups at specific aromatic positions .
  • Catalytic Strategies : Pd-catalyzed C-H activation or Cu-mediated Ullmann coupling for selective amination .
  • Protection-Deprotection : Temporarily block reactive sites (e.g., hydroxyl groups) to prevent undesired substitutions .

Example: In phase-transfer catalysis (PTC), quaternary ammonium salts enhance reaction efficiency by stabilizing intermediates, achieving >80% regioselectivity for 3,5-dimethyl substitution .

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

  • DFT Calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) to predict nucleophilic/electrophilic sites.
  • Frontier Molecular Orbital (FMO) Analysis : Identify HOMO-LUMO gaps (~4.5 eV) to assess redox stability .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol vs. DMSO) to guide solubility optimization .

Q. How do steric and electronic effects influence the compound’s reactivity in coupling reactions?

  • Steric Hindrance : The 3,5-dimethyl groups reduce accessibility to the aromatic ring, favoring para-substitution in Suzuki-Miyaura couplings .
  • Electronic Effects : The electron-donating amino group activates the ring for electrophilic substitution, while methyl groups slightly deactivate it via inductive effects.
  • Case Study : In Buchwald-Hartwig amination, steric hindrance lowers yields (~50%) compared to less substituted analogs (~80%) .

Q. What are the key considerations in designing catalytic systems for the hydrogenation of nitro groups in the synthesis of this compound precursors?

  • Catalyst Selection : Pd/C or Raney Ni for selective nitro-to-amine reduction.
  • Reaction Conditions :
    • Pressure : 1–3 atm H₂ to minimize over-reduction.
    • Solvent : Ethanol or THF to stabilize intermediates .
  • Byproduct Mitigation : Add NH₄OH to suppress formation of secondary amines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.